
Dimethyl 4,7-dioxodecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4,7-dioxodecanedioate can be synthesized through pericyclic reactions involving the use of photochemical and pericyclic reaction conditions . One common method involves the reaction of dimethyl deca-4,6-dienedioate under specific conditions to yield this compound . The reaction typically requires the presence of a suitable catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions
Dimethyl 4,7-dioxodecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Dimethyl 4,7-dioxodecanedioate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of dimethyl 4,7-dioxodecanedioate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form decanedioic acid and methanol, which can then participate in various biochemical reactions . The presence of keto and ester groups allows it to interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Dimethyl decanedioate: Similar in structure but lacks the keto groups at the 4th and 7th positions.
Dimethyl fumarate: Contains ester groups but has a different carbon backbone and functional groups.
Dimethyl succinate: A shorter chain diester with similar ester functional groups but different reactivity.
Uniqueness
Dimethyl 4,7-dioxodecanedioate is unique due to the presence of both ester and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
61597-49-7 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
dimethyl 4,7-dioxodecanedioate |
InChI |
InChI=1S/C12H18O6/c1-17-11(15)7-5-9(13)3-4-10(14)6-8-12(16)18-2/h3-8H2,1-2H3 |
InChI 键 |
SQERNLNSHUSGDM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(=O)CCC(=O)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


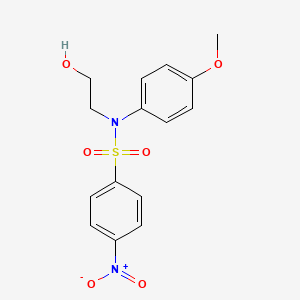
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
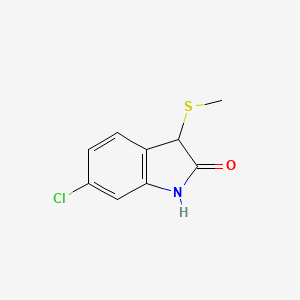
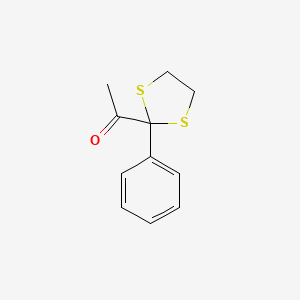
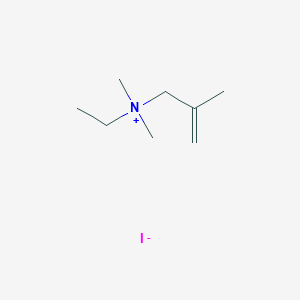

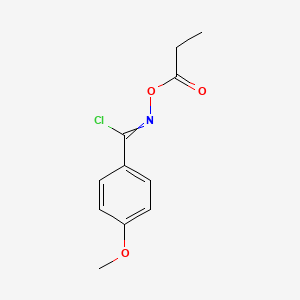
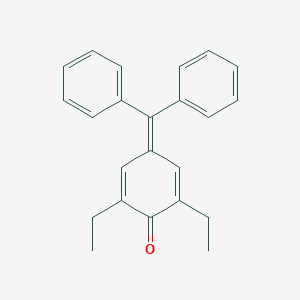
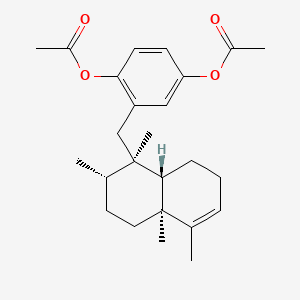
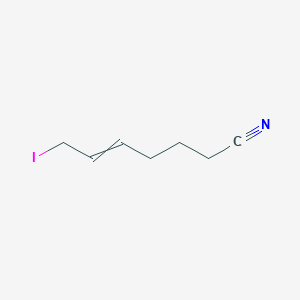

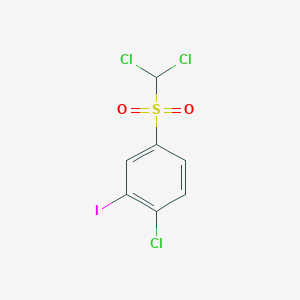
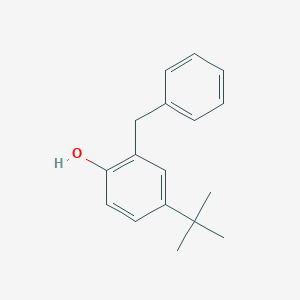
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
